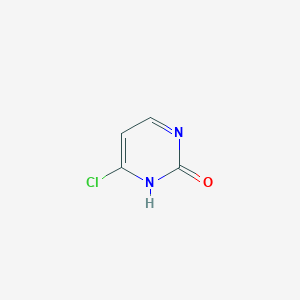

6-Chloropyrimidin-2(1H)-one

説明

6-Chloropyrimidin-2(1H)-one is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a chlorine atom at the 6th position and a keto group at the 2nd position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyrimidin-2(1H)-one typically involves the chlorination of pyrimidin-2(1H)-one. One common method includes the reaction of pyrimidin-2(1H)-one with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The keto group at the 2nd position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Cyclization Reactions: The compound can also undergo cyclization reactions to form fused ring systems, which are valuable in drug design.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or primary amines are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products:

- Substituted pyrimidinones

- Fused heterocyclic compounds

- Various derivatives with modified functional groups

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that 6-Chloropyrimidin-2(1H)-one may act as a scaffold for developing anticancer agents. Its structural similarities to other pyrimidine derivatives enable it to interact with biological targets involved in cancer cell proliferation. For instance, studies have shown that compounds derived from this scaffold exhibit varying degrees of antiproliferative activity against different cancer cell lines .

Antiviral Properties

The compound has been evaluated for its antiviral potential, particularly against viruses such as herpes simplex virus (HSV) and influenza A. Preliminary results suggest that while some derivatives show moderate activity, further optimization is required to enhance their efficacy against resistant strains .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC50 values for these compounds indicate promising anti-inflammatory activity comparable to established drugs like celecoxib .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical reactions. It can be utilized in the synthesis of more complex molecules through nucleophilic substitution reactions or condensation reactions, making it valuable for creating new pharmaceutical agents or agrochemicals .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications at different positions on the pyrimidine ring can significantly influence the compound's pharmacological properties. For example, introducing different substituents can enhance its binding affinity to specific targets or improve its solubility and bioavailability .

Case Studies

Case Study 1: Anticancer Research

A study investigated a series of this compound derivatives for their anticancer activity against A549 (lung cancer) and SKOV3 (ovarian cancer) cell lines. The results indicated that certain modifications led to increased cytotoxicity, highlighting the importance of structural variations in enhancing therapeutic effects .

Case Study 2: Antiviral Evaluation

Another research effort focused on evaluating the antiviral activity of pyrimidine derivatives against HSV-1 and H1N1 strains. The study found that while some compounds exhibited low antiviral activity, they provided insights into structural features that could be optimized for better efficacy against resistant viral strains .

作用機序

The mechanism of action of 6-Chloropyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, it often acts by inhibiting key enzymes or receptors involved in disease pathways. For example, it may inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis, thereby exhibiting anticancer properties. The compound’s interaction with molecular targets involves binding to active sites, leading to the disruption of normal biological functions.

類似化合物との比較

5-Chloropyrimidin-2(1H)-one: Similar structure but with the chlorine atom at the 5th position.

4-Chloropyrimidin-2(1H)-one: Chlorine atom at the 4th position.

6-Bromopyrimidin-2(1H)-one: Bromine atom instead of chlorine at the 6th position.

Uniqueness: 6-Chloropyrimidin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The position of the chlorine atom significantly influences its interaction with nucleophiles and its overall pharmacological profile.

生物活性

6-Chloropyrimidin-2(1H)-one is a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. Its structure comprises a pyrimidine ring with a chlorine atom at position 6 and a carbonyl group at position 2, represented by the molecular formula C₄H₃ClN₂O and a molar mass of approximately 130.53 g/mol. This compound's unique structural features make it a valuable scaffold for various biological applications.

The chemical structure of this compound can be represented as follows:

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess moderate antibacterial and antifungal properties. For instance, compounds synthesized from this scaffold demonstrated significant activity against various microbial strains, although less potent than standard antibiotics .

- Antiviral Properties : The compound has been investigated for its antiviral activity, particularly against herpes simplex virus (HSV). Some derivatives have shown low to moderate efficacy in inhibiting viral replication .

- Antitumor Potential : Structural analogs of this compound have been studied for their anticancer properties. The presence of the pyrimidine ring is associated with various mechanisms that may inhibit tumor growth.

Synthesis Methods

Several synthetic routes have been developed to produce this compound and its derivatives. Common methods include:

- Cyclization Reactions : Utilizing chlorinated pyrimidine precursors.

- Substitution Reactions : Modifying existing pyrimidine structures to introduce functional groups that enhance biological activity.

Comparative Analysis of Related Compounds

The following table compares this compound with other pyrimidine derivatives based on their structural features and biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Chlorine at position 6, carbonyl at position 2 | Versatile scaffold for drug development |

| 2-Amino-4-chloropyrimidine | Amino group at position 2 | Known for antitumor activity |

| 5-Fluorouracil | Fluorine substitution at position 5 | Widely used in cancer therapy |

| 4,6-Dichloropyrimidine | Two chlorine substituents | Potential antiviral properties |

Case Study 1: Antimicrobial Activity

A study conducted on synthesized derivatives of this compound evaluated their antibacterial efficacy against common pathogens. The results indicated that certain compounds exhibited moderate activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for further development into therapeutic agents .

Case Study 2: Antiviral Activity

In another investigation, derivatives were tested against HSV-1 in vitro. The study found that while most compounds displayed low antiviral activity, specific modifications to the pyrimidine structure enhanced efficacy, highlighting the importance of structural optimization in drug design .

特性

IUPAC Name |

6-chloro-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-3-1-2-6-4(8)7-3/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHNGYWHLLJFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10531552 | |

| Record name | 6-Chloropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80927-55-5 | |

| Record name | 6-Chloropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。